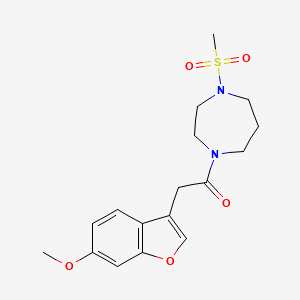
2-(6-Methoxy-1-benzofuran-3-yl)-1-(4-methylsulfonyl-1,4-diazepan-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-Methoxy-1-benzofuran-3-yl)-1-(4-methylsulfonyl-1,4-diazepan-1-yl)ethanone is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly known as Tropisetron and is classified as a selective serotonin 5-HT3 receptor antagonist. Tropisetron has been found to have a wide range of biochemical and physiological effects that make it a valuable tool for investigating various physiological processes.
Mecanismo De Acción
Tropisetron works by selectively blocking the serotonin 5-HT3 receptor, which is found in the central and peripheral nervous systems. This receptor is involved in the regulation of various physiological processes, including nausea and vomiting, pain perception, and gastrointestinal function. By blocking this receptor, Tropisetron can modulate the activity of serotonin in these systems, leading to a wide range of effects.
Biochemical and Physiological Effects:
Tropisetron has been found to have a wide range of biochemical and physiological effects. It has been shown to modulate the release of various neurotransmitters, including dopamine, noradrenaline, and acetylcholine. Tropisetron has also been found to have effects on gastrointestinal function, including the regulation of gastric motility and the prevention of nausea and vomiting. Additionally, Tropisetron has been found to modulate the activity of the immune system, leading to potential applications in the treatment of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Tropisetron in lab experiments is its high selectivity for the serotonin 5-HT3 receptor. This allows researchers to selectively modulate the activity of this receptor without affecting other systems. Additionally, Tropisetron has been extensively studied and has a well-established safety profile. However, one limitation of using Tropisetron in lab experiments is its relatively high cost compared to other compounds.
Direcciones Futuras
There are several future directions for the use of Tropisetron in scientific research. One potential application is in the development of new treatments for autoimmune diseases. Tropisetron has been found to modulate the activity of the immune system, and further research could lead to the development of new therapies for conditions such as multiple sclerosis and rheumatoid arthritis. Additionally, Tropisetron could be used to investigate the role of serotonin in the regulation of appetite and mood, potentially leading to the development of new treatments for eating disorders and depression. Finally, Tropisetron could be used to investigate the effects of serotonin on the cardiovascular system, which could have implications for the treatment of hypertension and other cardiovascular diseases.
In conclusion, Tropisetron is a valuable tool for investigating various physiological processes. Its high selectivity for the serotonin 5-HT3 receptor and well-established safety profile make it a valuable compound for scientific research. Further research into the potential applications of Tropisetron could lead to the development of new therapies for a wide range of conditions.
Métodos De Síntesis
Tropisetron can be synthesized through a multi-step process that involves the reaction of 6-methoxy-1-benzofuran-3-carboxylic acid with 4-methylsulfonyl-1,4-diazepan-1-yl)-acetic acid, followed by a series of purification steps. The final product is obtained as a white crystalline powder with a purity of over 99%.
Aplicaciones Científicas De Investigación
Tropisetron has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of effects on various physiological processes, including neurotransmission, gastrointestinal function, and immune function. Tropisetron has been used in studies investigating the role of serotonin in the regulation of appetite, mood, and cognition. It has also been used to investigate the effects of serotonin on the immune system and to develop new treatments for autoimmune diseases.
Propiedades
IUPAC Name |
2-(6-methoxy-1-benzofuran-3-yl)-1-(4-methylsulfonyl-1,4-diazepan-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O5S/c1-23-14-4-5-15-13(12-24-16(15)11-14)10-17(20)18-6-3-7-19(9-8-18)25(2,21)22/h4-5,11-12H,3,6-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIDWZVLYDWGMLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CO2)CC(=O)N3CCCN(CC3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Methoxy-1-benzofuran-3-yl)-1-(4-methylsulfonyl-1,4-diazepan-1-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-[[ethyl-[2-(ethylamino)-2-oxoethyl]amino]methyl]benzoate](/img/structure/B7538981.png)
![N-[[4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl]methyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B7538995.png)

![N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-1-(4-methoxypyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B7539004.png)
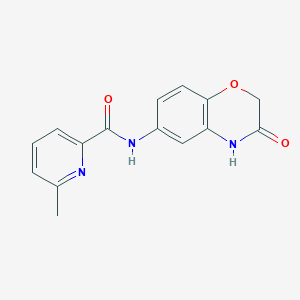
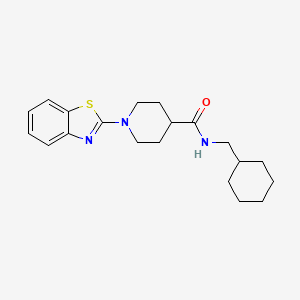
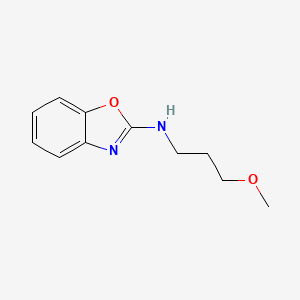
![Furan-2-yl-[4-(4-methoxy-6-methylpyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B7539029.png)


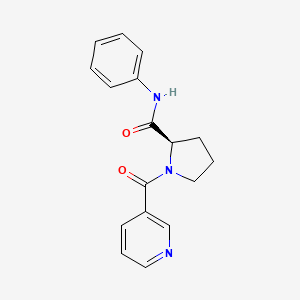
![4-[4-[[5-(3-Chlorophenyl)thiophen-2-yl]methyl]piperazine-1-carbonyl]piperidine-1-sulfonamide](/img/structure/B7539062.png)
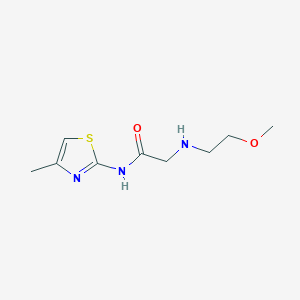
![(4-chloro-1H-pyrrol-2-yl)-[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]methanone](/img/structure/B7539079.png)